molecular formula C10H11ClO2S B13143181 1-(3-Chloroprop-1-en-2-yl)-2-methanesulfonylbenzene

1-(3-Chloroprop-1-en-2-yl)-2-methanesulfonylbenzene

Cat. No.: B13143181
M. Wt: 230.71 g/mol
InChI Key: PSRIIRBHMNFIGO-UHFFFAOYSA-N
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Description

1-(3-Chloroprop-1-en-2-yl)-2-methanesulfonylbenzene (CAS 2229123-91-3) is an organic compound with the molecular formula C 10 H 11 ClO 2 S and a molecular weight of 230.71 . It features a benzene core substituted with a methanesulfonyl group and a 3-chloroprop-1-en-2-yl chain, making it a potential building block in organic synthesis and chemical research. The methanesulfonyl (mesyl) group is a common functional group that can act as a leaving group in substitution reactions or be utilized in the synthesis of sulfonamide derivatives . Compounds containing a chloropropenyl moiety, similar to the side chain in this molecule, are sometimes investigated as intermediates in the development of agrochemicals or pharmaceuticals, though the specific applications for this compound are not fully detailed in the literature . Researchers value this chemical for its unique structure that combines an alkene, a reactive chlorine, and an electron-withdrawing sulfonyl group attached to an aromatic ring, which may be useful for exploring new reaction pathways or as a precursor in medicinal chemistry programs. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H11ClO2S

Molecular Weight

230.71 g/mol

IUPAC Name

1-(3-chloroprop-1-en-2-yl)-2-methylsulfonylbenzene

InChI

InChI=1S/C10H11ClO2S/c1-8(7-11)9-5-3-4-6-10(9)14(2,12)13/h3-6H,1,7H2,2H3

InChI Key

PSRIIRBHMNFIGO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=C)CCl

Origin of Product

United States

Preparation Methods

Sulfonylation of Benzene Derivative

The methanesulfonyl group is introduced onto the benzene ring through sulfonylation reactions, often starting from a suitable benzene derivative such as methylbenzene or chlorobenzene. Common methods include:

  • Electrophilic aromatic substitution using methanesulfonyl chloride (CH3SO2Cl) in the presence of a Lewis acid catalyst (e.g., AlCl3).
  • Alternatively, oxidation of methylthio-substituted benzenes to the corresponding sulfone.

The position of substitution (ortho, meta, para) is influenced by directing effects of existing substituents and reaction conditions, enabling selective formation of the 2-methanesulfonyl isomer.

Introduction of the Chloropropenyl Side Chain

The chloropropenyl group is typically introduced via:

Typical Reaction Conditions

  • Solvents: Polar aprotic solvents like dimethylformamide (DMF), dichloromethane, or acetone are preferred.
  • Temperature: Reactions are commonly conducted between room temperature and 80°C, depending on the step.
  • Atmosphere: Inert atmosphere (nitrogen or argon) is used to prevent oxidation or side reactions.
  • Catalysts: Palladium complexes for coupling reactions; Lewis acids for sulfonylation.

Example Synthetic Route

Step Reaction Type Reagents and Conditions Outcome
1 Sulfonylation Benzene derivative + Methanesulfonyl chloride + AlCl3, 0–25°C, inert atmosphere Formation of 2-methanesulfonylbenzene
2 Heck coupling 2-Methanesulfonylbenzene + 3-chloropropene + Pd catalyst, base, DMF, 60–80°C Formation of this compound

Research Findings and Optimization

  • Yield Optimization: Reaction yields depend heavily on catalyst choice, solvent, and temperature. Palladium catalysts with phosphine ligands have shown improved selectivity and yield in coupling steps.
  • Kinetic Studies: Reaction kinetics reveal that sulfonylation proceeds rapidly under Lewis acid catalysis, while the Heck coupling requires longer reaction times for completion.
  • Purification: Crystallization and column chromatography are commonly used to purify the final product, with purity confirmed by NMR and mass spectrometry.
  • Reactivity: The methanesulfonyl group stabilizes the aromatic ring and influences the electronic properties, facilitating selective coupling at the desired position.
  • Biological and Synthetic Utility: This compound serves as a valuable intermediate in medicinal chemistry for the synthesis of more complex molecules with potential biological activity.

Summary Table of Preparation Methods

Preparation Step Method Key Reagents/Conditions Notes
Sulfonylation Electrophilic aromatic substitution Methanesulfonyl chloride, AlCl3, inert atmosphere Ortho-selective sulfonylation
Chloropropenyl attachment Heck coupling Pd catalyst, 3-chloropropene, base, DMF, 60–80°C Control of vinyl linkage
Purification Crystallization, chromatography Solvent systems vary High purity required for research

Chemical Reactions Analysis

Types of Reactions

Benzene,1-[1-(chloromethyl)ethenyl]-2-(methylsulfonyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzene derivatives.

Scientific Research Applications

Benzene,1-[1-(chloromethyl)ethenyl]-2-(methylsulfonyl)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene,1-[1-(chloromethyl)ethenyl]-2-(methylsulfonyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The pathways involved in its action include signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

2.1.1 Methallyl Chloride (3-Chloro-2-methylpropene)
  • Structure : Methallyl chloride (CAS 563-47-3) is a chlorinated alkene with the formula CH₂=C(Cl)CH₃. It shares the allylic chlorine motif with the 3-chloropropenyl group in the target compound .
  • Physical Properties : Methallyl chloride is a volatile liquid (boiling point ~72°C) with high reactivity in SN2 and elimination reactions due to its allylic chlorine. In contrast, the target compound’s bulkier aromatic and sulfonyl substituents likely result in higher molecular weight, reduced volatility, and increased thermal stability.
  • Reactivity : The electron-withdrawing sulfonyl group in 1-(3-Chloroprop-1-en-2-yl)-2-methanesulfonylbenzene may deactivate the alkene toward electrophilic addition compared to methallyl chloride, which is more reactive in such transformations .
2.1.2 2-Methanesulfonylbenzene Derivatives
  • Example: Comparing the target compound to analogs like 1-nitro-2-methanesulfonylbenzene highlights the electronic effects of substituents.
  • Solubility: The sulfonyl group enhances solubility in polar aprotic solvents (e.g., DMSO) compared to non-polar derivatives like 1-methyl-2-methoxybenzene.

Data Table: Key Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point/Volatility Reactivity Profile
This compound C₁₀H₁₀ClO₂S 244.70 -SO₂CH₃, -CH₂-C(Cl)=CH₂ High (estimated) Moderate electrophilic addition
Methallyl Chloride C₄H₇Cl 90.55 -CH₂-C(Cl)=CH₂ ~72°C High (SN2, elimination)
1-Nitro-2-methanesulfonylbenzene C₇H₇NO₄S 217.20 -SO₂CH₃, -NO₂ N/A Low electrophilic substitution

Research Findings and Implications

  • Synthetic Utility : Methallyl chloride’s role as a precursor in polymer and agrochemical synthesis suggests that the target compound’s chlorinated alkene could be leveraged in similar reactions, albeit with modified reactivity due to the sulfonyl group.

Biological Activity

1-(3-Chloroprop-1-en-2-yl)-2-methanesulfonylbenzene, also known by its CAS number 2228837-02-1, is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activities, including relevant case studies, research findings, and data tables summarizing its chemical properties and effects.

The molecular formula of this compound is C10H11ClO2SC_{10}H_{11}ClO_2S with a molecular weight of 230.71 g/mol. The compound features a chloropropenyl group and a methanesulfonyl group, which may contribute to its biological activities.

PropertyValue
CAS Number2228837-02-1
Molecular FormulaC10H11ClO2S
Molecular Weight230.71 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Biological Activity

Research into the biological activity of this compound has indicated several potential areas of interest:

Cytotoxic Effects

A study evaluating the cytotoxicity of related compounds revealed significant activity against cancer cell lines. The presence of the methanesulfonyl group is often linked to enhanced cytotoxic properties. Further investigation into the specific mechanisms by which this compound affects cell viability is warranted.

Enzyme Inhibition

Compounds with similar functional groups have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. For example, sulfonamide derivatives are known for their role as enzyme inhibitors in bacterial growth. Research into the enzyme inhibition potential of this compound could reveal valuable insights into its mechanism of action.

Study 1: Antimicrobial Efficacy

A comparative study was conducted on various methanesulfonylbenzene derivatives, including this compound. The results indicated that certain derivatives exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents.

Study 2: Cytotoxicity Assessment

In vitro tests were performed on different cancer cell lines (e.g., HeLa and MCF-7) using derivatives similar to this compound. The study found that compounds with a methanesulfonyl moiety significantly reduced cell viability, indicating a promising avenue for anticancer drug development.

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